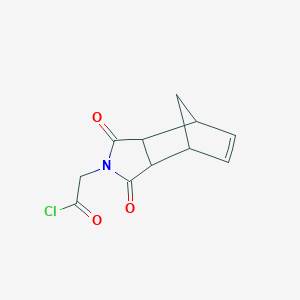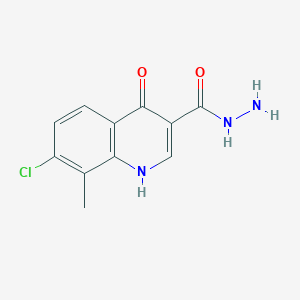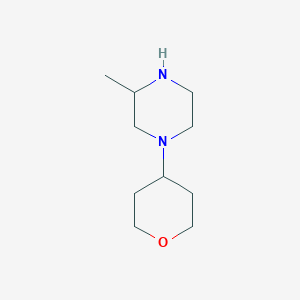
6-Fluoro-3-methylpicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-methylpicolinaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of picolinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 3-position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylpicolinaldehyde typically involves the fluorination of 3-methylpicolinaldehyde. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 6-Fluoro-3-methylpicolinic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, 6-Fluoro-3-methylpicolinyl alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 6-Fluoro-3-methylpicolinic acid.
Reduction: 6-Fluoro-3-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: 6-Fluoro-3-methylpicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of pyridine derivatives. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methylpicolinaldehyde depends on its specific application. In chemical reactions, the fluorine atom can act as an electron-withdrawing group, influencing the reactivity of the aldehyde group. In biological systems, the compound may interact with enzymes or receptors, with the fluorine atom potentially enhancing binding affinity or selectivity.
Comparison with Similar Compounds
3-Methylpicolinaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
6-Fluoropicolinaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.
3-Fluoropicolinaldehyde: Has the fluorine atom at the 3-position instead of the 6-position, leading to different chemical behavior.
Uniqueness: 6-Fluoro-3-methylpicolinaldehyde is unique due to the combined presence of both fluorine and methyl groups on the pyridine ring
Properties
CAS No. |
1256792-54-7 |
|---|---|
Molecular Formula |
C7H6FNO |
Molecular Weight |
139.13 g/mol |
IUPAC Name |
6-fluoro-3-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3 |
InChI Key |
KBHAFGRIDCRCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12117452.png)
![3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12117455.png)

![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)

